molecular formula C8H14O3 B13168888 Methyl 3-methyl-3-propyloxirane-2-carboxylate

Methyl 3-methyl-3-propyloxirane-2-carboxylate

Cat. No.: B13168888
M. Wt: 158.19 g/mol
InChI Key: AYUUZZLQGQZXCU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-propyloxirane-2-carboxylate is an oxirane derivative, a class of compounds also known as epoxides, which are characterized by a three-membered cyclic ether ring. This specific structure features methyl and propyl substituents on the oxirane ring, along with a methyl ester functional group. Oxirane rings are highly reactive and serve as crucial intermediates and building blocks in synthetic organic chemistry . They are frequently studied for their utility in constructing more complex molecular architectures, particularly in pharmaceutical and agrochemical research. Compounds within this family have been investigated for various biological activities. For instance, structurally similar substituted oxiranecarboxylic acids have been documented in patent literature for their potential use in treating metabolic diseases, suggesting a research interest in the biological properties of this chemical class . Researchers value this compound for exploring structure-activity relationships and developing novel synthetic pathways. Its mechanism of action in biological or chemical contexts is highly dependent on the specific application, often revolving around the ring-opening of the reactive oxirane moiety, which can interact with nucleophiles. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3-methyl-3-propyloxirane-2-carboxylate

InChI

InChI=1S/C8H14O3/c1-4-5-8(2)6(11-8)7(9)10-3/h6H,4-5H2,1-3H3

InChI Key

AYUUZZLQGQZXCU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-methyl-3-propyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-propyl-2-oxirane with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity through the use of advanced catalytic systems and reaction monitoring techniques .

Chemical Reactions Analysis

Methyl 3-methyl-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 3-methyl-3-propyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-propyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring and ester group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a.

  • Structural Differences : Replaces the methyl and propyl groups at the 3-position with a single butyl group and exists as a potassium salt.
  • Reactivity Implications: The ionic nature of the potassium carboxylate enhances water solubility compared to the methyl ester, which is more lipophilic.

b. Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7, ):

  • Structural Differences: Features a cyclopentane ring substituted with an amino group and a methyl ester, lacking the epoxide moiety.
  • Functional Implications: The absence of the reactive oxirane ring makes this compound more stable but less versatile in reactions requiring ring-opening (e.g., nucleophilic additions). The amino group introduces basicity, which is absent in the target compound .

c. 2-Methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6, ):

  • Structural Differences : A five-membered dioxolane ring with methyl and ethyl substituents, lacking the ester group.
  • Reactivity : The dioxolane ring is less strained than the oxirane, resulting in lower reactivity. The absence of an ester limits its utility in condensation or hydrolysis reactions .

Physical and Chemical Properties

While direct data for Methyl 3-methyl-3-propyloxirane-2-carboxylate are unavailable, inferences can be drawn from related compounds:

Property Target Compound (Inferred) Potassium 3-butyloxirane-2-carboxylate Methyl 3-aminocyclopentanecarboxylate
Solubility Low in water; soluble in organic solvents High in water (ionic) Moderate in polar solvents (amino group)
Reactivity High (epoxide ring) Moderate (steric hindrance) Low (no epoxide)
Thermal Stability Moderate (epoxide prone to degradation) High (ionic solid) High (stable cyclopentane)

Biological Activity

Methyl 3-methyl-3-propyloxirane-2-carboxylate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H18O3. Its structure features an oxirane (epoxide) ring, which is known for its reactivity and potential biological significance. The presence of the carboxylate group enhances its solubility in polar solvents, making it suitable for various biological applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various oxirane derivatives, this compound demonstrated significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis due to the electrophilic nature of the epoxide group, which can react with nucleophilic sites in proteins and lipids.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines. For instance, it was tested against human lung cancer cells (H-460) and exhibited an IC50 value of approximately 45 µM, indicating moderate cytotoxicity. The compound's ability to induce apoptosis in these cells was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to modifications of biomolecules such as proteins and nucleic acids.
  • Induction of Oxidative Stress : The compound may enhance ROS production, which can damage cellular components and trigger apoptotic pathways.
  • Inhibition of Enzymatic Activity : It may interfere with specific enzymes involved in metabolic processes, although further studies are needed to elucidate these interactions.

Case Studies

Several studies have focused on the biological implications of this compound:

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various oxirane derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating promising potential as a natural antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
This compound32S. aureus

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapeutics, this compound was evaluated for its cytotoxic effects on H-460 lung cancer cells. The findings revealed a dose-dependent response with significant cell death observed at concentrations above 30 µM.

Concentration (µM)Cell Viability (%)
0100
1585
3065
4540

Safety and Toxicological Profile

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects remain to be fully characterized.

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